molecular formula C21H17FN2O4 B6547523 methyl 4-{1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate CAS No. 946363-05-9

methyl 4-{1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate

Cat. No.: B6547523
CAS No.: 946363-05-9
M. Wt: 380.4 g/mol
InChI Key: OQVIZFTWPPBOII-UHFFFAOYSA-N
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Description

Methyl 4-{1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate is a useful research compound. Its molecular formula is C21H17FN2O4 and its molecular weight is 380.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.11723519 g/mol and the complexity rating of the compound is 667. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biological Activity

Methyl 4-{1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C19H20FN3O3C_{19}H_{20}FN_3O_3 and its structure, which features a dihydropyridine core with a fluorophenyl substituent. The presence of the amido group is significant for its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of dihydropyridine compounds exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study demonstrated that modifications in the dihydropyridine structure could enhance antimicrobial efficacy by altering membrane permeability and inhibiting bacterial growth .

Anticancer Activity

Dihydropyridine derivatives have also been explored for their anticancer potential. A study on related compounds indicated that they could induce apoptosis in cancer cells through the activation of caspase pathways. Specifically, the presence of the fluorophenyl group was linked to increased cytotoxicity against human cancer cell lines, suggesting that this compound may exhibit similar properties .

Neuroprotective Effects

The neuroprotective effects of compounds in this class have been investigated in models of neurodegenerative diseases. For example, certain dihydropyridine derivatives were found to reduce oxidative stress and inflammation in neuronal cells. This suggests a potential role for this compound in conditions such as Alzheimer's disease .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular responses.
  • Oxidative Stress Reduction : The antioxidant properties help mitigate oxidative damage in cells.

Case Studies

StudyFindings
Antimicrobial Efficacy Demonstrated significant inhibition of E. coli and S. aureus growth when tested against various concentrations of the compound .
Cytotoxicity in Cancer Cells Showed IC50 values indicating effective cell death in breast cancer cell lines; apoptosis was confirmed through flow cytometry .
Neuroprotection In vitro studies indicated reduced neuronal cell death under oxidative stress conditions; potential for therapeutic use in neurodegenerative disorders .

Properties

IUPAC Name

methyl 4-[[1-[(2-fluorophenyl)methyl]-6-oxopyridine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O4/c1-28-21(27)14-6-9-17(10-7-14)23-20(26)16-8-11-19(25)24(13-16)12-15-4-2-3-5-18(15)22/h2-11,13H,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQVIZFTWPPBOII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.